molecular formula C8H10Cl3NO B14597447 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- CAS No. 61213-07-8

2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)-

Cat. No.: B14597447
CAS No.: 61213-07-8
M. Wt: 242.5 g/mol
InChI Key: WBGRZWOLIHENGK-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and a propenyl group, suggests potential reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- typically involves multi-step organic reactions. A common approach might include the chlorination of a pyrrolidinone precursor followed by the introduction of the propenyl group through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Safety measures would be crucial due to the handling of chlorinated intermediates and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove chlorine atoms or alter the propenyl group.

    Substitution: Nucleophilic substitution reactions might replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions would vary depending on the desired transformation, with careful control of temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce azide or hydroxyl groups.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.

    Biology: Its reactivity might be exploited in the development of bioactive compounds or probes for biological studies.

    Medicine: The compound could serve as a precursor for pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: In materials science, it might be used to create polymers or other advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of multiple chlorine atoms and a propenyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog without the chlorinated and propenyl groups.

    3,3-Dichloro-2-pyrrolidinone: Lacks the chloromethyl and propenyl groups.

    4-(Chloromethyl)-2-pyrrolidinone: Does not have the dichloro and propenyl groups.

Uniqueness

The unique combination of chlorine atoms and a propenyl group in 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- distinguishes it from other pyrrolidinone derivatives

Properties

CAS No.

61213-07-8

Molecular Formula

C8H10Cl3NO

Molecular Weight

242.5 g/mol

IUPAC Name

3,3-dichloro-4-(chloromethyl)-1-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C8H10Cl3NO/c1-2-3-12-5-6(4-9)8(10,11)7(12)13/h2,6H,1,3-5H2

InChI Key

WBGRZWOLIHENGK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC(C(C1=O)(Cl)Cl)CCl

Origin of Product

United States

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